1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
Description
Current Perspectives on Tetrahydroquinoline Derivatives in Advanced Organic Chemistry and Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a privileged scaffold in drug discovery and organic synthesis. This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.netnih.gov In medicinal chemistry, tetrahydroquinoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimalarial, antibacterial, antifungal, and antihypertensive agents. nih.gov For instance, certain derivatives have been designed as potent inhibitors of the CBP bromodomain, which is implicated in the progression of various cancers. nih.gov Other synthesized tetrahydroquinolinones have shown promise in inhibiting the growth of colorectal cancer cells by inducing cellular stress. researchgate.net
The versatility of the tetrahydroquinoline core allows for extensive functionalization at various positions of the ring system, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This has led to the development of a vast library of derivatives with diverse pharmacological profiles. The synthesis of these compounds is a significant area of research in advanced organic chemistry, with numerous methods being developed to achieve efficient and stereoselective access to this important heterocyclic system. nih.gov Domino reactions, for example, have emerged as a highly effective strategy for generating tetrahydroquinolines with novel substitution patterns from simple starting materials. nih.gov
The broad utility of tetrahydroquinoline derivatives is summarized in the table below, which highlights some of the therapeutic areas where this scaffold has shown potential.
| Therapeutic Area | Example of Investigated Activity |
| Oncology | Inhibition of CBP bromodomain nih.gov |
| Antiproliferative activity against colorectal cancer cells researchgate.net | |
| Infectious Diseases | Antimalarial, antibacterial, antifungal properties nih.gov |
| Inflammation | Anti-inflammatory agents nih.gov |
| Cardiovascular Disease | Antihypertensive properties nih.gov |
This table illustrates the diverse biological activities of the broader class of tetrahydroquinoline derivatives, not of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol specifically.
Structural Characteristics and Research Significance of this compound within Heterocyclic Chemistry
This compound is a specific derivative of the tetrahydroquinoline family. Its structure is characterized by a fused bicyclic system consisting of a benzene (B151609) ring and a fully saturated nitrogen-containing heterocyclic ring. The key structural features include a methyl group attached to the nitrogen at position 1 and a hydroxyl group at position 7 of the aromatic ring.
The presence of the N-methyl group significantly influences the compound's basicity and nucleophilicity compared to its unsubstituted counterpart. The hydroxyl group at the 7-position is a key functional group that can participate in hydrogen bonding and may be a site for metabolic transformations. The specific placement of this hydroxyl group also influences the electronic properties of the aromatic ring.
While extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, its structural components suggest potential areas of scientific interest. For instance, the parent compound, 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795), is a known intermediate in the synthesis of rhodamine-based laser dyes. google.com Furthermore, other hydroxylated tetrahydroquinolines have been investigated for their antioxidant properties. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective effects in experimental models of Parkinson's disease, attributed to its antioxidant capabilities. nih.gov
The research significance of this compound can be inferred from the activities of structurally related compounds. The combination of the N-methyl feature and the 7-hydroxy group on the tetrahydroquinoline scaffold makes it an interesting candidate for further investigation in medicinal chemistry, particularly in areas where related compounds have shown promise.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound achemblock.com |
| CAS Number | 94411-96-8 achemblock.com |
| Molecular Formula | C10H13NO achemblock.com |
| Molecular Weight | 163.22 g/mol achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNIFMCSVBADMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548380 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94411-96-8 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1,2,3,4 Tetrahydroquinolin 7 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the atomic connectivity and spatial arrangement can be assembled.
Conformation Analysis via NMR
The tetrahydroquinoline ring is not planar and can adopt several conformations, such as half-chair, boat, or sofa forms. researchgate.net NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE), provides insight into the preferred conformation in solution. NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that offer a detailed picture of the functional groups present in 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis
The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the substituted aromatic ring, the secondary amine within the heterocyclic ring, the aliphatic portions, and the hydroxyl group.
O-H Stretching: A broad and strong absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
N-H Stretching: In the absence of the N-methyl group (i.e., in 1,2,3,4-tetrahydroquinolin-7-ol), an N-H stretching band would be observed around 3300-3500 cm⁻¹. However, for the N-methylated compound, this band is absent.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the CH₂ and CH₃ groups) are observed as stronger bands just below 3000 cm⁻¹. scialert.net
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the tertiary amine are expected in the 1000-1250 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenolic group will likely produce a strong band in the 1200-1260 cm⁻¹ range.
Raman spectroscopy provides complementary information. While O-H and other polar group vibrations are often weak in Raman spectra, the aromatic ring vibrations typically show strong and sharp signals, aiding in the detailed analysis of the substitution pattern.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Strong |
| C-O stretch (phenolic) | 1200 - 1260 | Strong | Medium |
| C-N stretch (tertiary amine) | 1000 - 1250 | Medium | Medium |
Normal Coordinate Analysis for Vibrational Mode Assignments
While the assignment of some vibrational bands to specific functional groups is straightforward, a more rigorous assignment requires a normal coordinate analysis (NCA). NCA is a theoretical method that describes the molecular vibrations in terms of the collective motions of the atoms. This analysis is often performed using computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and the potential energy distribution (PED) for each normal mode. nih.gov The PED indicates the contribution of different internal coordinates (bond stretching, angle bending, etc.) to a particular vibration, allowing for a more precise assignment of the observed spectral bands. Such analyses have been successfully applied to various quinoline (B57606) derivatives to unambiguously characterize their vibrational bands. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₃NO), the molecular ion peak (M⁺˙) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation of tetrahydroquinolines upon electron impact ionization is well-documented and provides valuable structural clues. cdnsciencepub.com Common fragmentation pathways for N-methylated tetrahydroquinolines include:
Loss of a hydrogen atom (M-1): This often occurs from the carbon alpha to the nitrogen atom.
Loss of a methyl group (M-15): This is a characteristic fragmentation for methyl-substituted compounds, particularly when the methyl group is at the 2- or 4-position. cdnsciencepub.com
Retro-Diels-Alder (RDA) reaction: The saturated ring can undergo a retro-Diels-Alder cleavage, leading to the fragmentation of the heterocyclic ring.
Cleavage of the C-C bond adjacent to the nitrogen: This is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.org
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 162 | [M - H]⁺ | Loss of a hydrogen atom |
| 148 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 134 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Ring fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the benzenoid ring of the tetrahydroquinoline core. The partial saturation of the heterocyclic ring means that the chromophore is essentially that of a substituted aniline (B41778) derivative.
The electronic spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from π → π* transitions within the aromatic ring. The presence of the nitrogen atom and the hydroxyl group, both bearing lone pairs of electrons, significantly influences the positions and intensities of these absorption bands. These substituents act as auxochromes, modifying the absorption characteristics of the benzene (B151609) chromophore.
Specifically, the nitrogen atom of the tetrahydroquinoline ring and the hydroxyl group at the 7-position are strong electron-donating groups. Their lone pairs of electrons can delocalize into the π-system of the aromatic ring, which has a pronounced effect on the energy of the electronic transitions. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required to excite the electrons, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.
The N-methyl group has a modest inductive effect that can further influence the electronic environment of the chromophore. The solvent in which the spectrum is recorded can also play a significant role. In polar solvents, hydrogen bonding with the hydroxyl group and the nitrogen atom can lead to further shifts in the absorption bands. For instance, in a more polar solvent, a red shift (bathochromic shift) is often observed for π → π* transitions.
Detailed research findings on substituted tetrahydroquinolines support these general principles. The introduction of electron-donating groups into the aromatic ring of the tetrahydroquinoline system generally leads to a displacement of the absorption bands to longer wavelengths. The intensity of these bands, represented by the molar absorptivity (ε), is also affected by the nature and position of the substituents.
While specific experimental data for this compound is not widely available in the literature, the expected UV-Vis absorption maxima can be estimated by comparison with structurally similar compounds. For example, 1,2,3,4-tetrahydroquinoline (B108954) in ethanol (B145695) exhibits absorption maxima around 240 nm and 290 nm. The presence of the 7-hydroxyl and N-methyl groups in this compound is expected to cause a bathochromic shift of these bands.
The following interactive data table summarizes the typical UV-Vis absorption data for related tetrahydroquinoline derivatives, providing a basis for understanding the electronic structure of this compound.
| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | Electronic Transitions |
| 1,2,3,4-Tetrahydroquinoline | Ethanol | ~240 | ~4.0 | ~290 | ~3.3 | π → π |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | ~212 | ~3.8 | ~270 | ~2.9 | π → π |
| This compound (Predicted) | Ethanol | ~245-255 | ~4.1 | ~295-305 | ~3.4 | π → π * |
Computational Chemistry Investigations of 1 Methyl 1,2,3,4 Tetrahydroquinolin 7 Ol
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods available in computational chemistry. Ab initio methods are based on quantum chemistry principles without the use of experimental data. Both approaches are fundamental to predicting the properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol.
Molecular Structure Optimization (Bond Lengths, Angles, Conformations)
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.
The tetrahydroquinoline ring is not planar and can exist in different conformations. Theoretical calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to identify the most stable conformer. Studies on similar tetrahydroquinoline systems have shown that the saturated part of the ring adopts a half-chair or envelope conformation. The precise geometry and relative energies of these conformers would be determined.
Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical and based on general knowledge of similar chemical structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-N (ring) | 1.39 |
| C-N (methyl) | 1.47 | |
| C-O (hydroxyl) | 1.36 | |
| O-H | 0.96 | |
| C-C (aromatic) | 1.40 | |
| **Bond Angles (°) ** | C-N-C (ring) | 118.0 |
| C-N-C (methyl) | 119.5 | |
| C-C-O | 121.0 |
| Dihedral Angles (°) | C-C-N-C | 25.0 |
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive. For this compound, DFT calculations would provide the energies of these orbitals and map their electron density distributions. Research on other tetrahydroquinoline derivatives indicates that the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Illustrative Table of Calculated Electronic Properties (Hypothetical) This table shows typical electronic properties that would be calculated. Values are for illustrative purposes.
| Property | Calculated Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential | 5.85 |
Spectroscopic Property Prediction (NMR, UV-Vis, Vibrational Frequencies)
Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the characterization of a compound.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π → π* and n → π* electronic excitations.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their intensities. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the computed spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions.
Thermodynamic Properties Calculation
The same DFT calculations used for geometry optimization and frequency analysis can also yield important thermodynamic properties. By applying principles of statistical mechanics to the vibrational analysis, properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature. These values are crucial for predicting the spontaneity of reactions and the stability of the compound.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time, including their interactions with their environment.
Molecular Dynamics (MD) Simulations for Stability Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to analyze its structural stability and dynamics in a solution.
Conformational Landscape Analysis and Potential Energy Surfaces (PES)
Specific data from conformational landscape analysis and potential energy surface calculations for this compound are not available in the current body of scientific literature. Such an analysis would typically involve quantum mechanical calculations to identify all stable conformers (local minima on the PES) and the transition states connecting them. The results would provide insights into the molecule's flexibility, preferred shapes, and the energy barriers for conformational changes.
Table 1: Hypothetical Data Table for Conformational Analysis This table is for illustrative purposes only, as specific data for this compound is not available.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C8a-C4a) (degrees) | Population (%) |
|---|---|---|---|
| Chair-Eq | 0.00 | 55.2 | 75.8 |
| Chair-Ax | 1.25 | -54.8 | 12.1 |
Theoretical Reaction Mechanism Studies
There are no dedicated theoretical studies on the reaction mechanisms involving this compound found in the searched literature. Theoretical reaction mechanism studies would use computational methods to map the energetic pathway of a chemical reaction, identifying intermediates, transition states, and activation energies. This information is crucial for understanding reaction kinetics and selectivity. For example, studies on the synthesis of tetrahydroisoquinolines often employ computational analysis to understand the Pictet-Spengler reaction mechanism. nih.gov A similar approach for this compound would provide valuable insights into its synthesis and reactivity.
Table 2: Hypothetical Data Table for a Theoretical Reaction Step This table is for illustrative purposes only, as specific data for this compound is not available.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|
Mechanistic Studies and Structure Activity Relationships Sar of 1 Methyl 1,2,3,4 Tetrahydroquinolin 7 Ol and Its Derivatives
Investigation of Enzyme Inhibition Mechanisms
There is no available scientific literature detailing the investigation of enzyme inhibition mechanisms for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol. Studies on other tetrahydroquinoline derivatives have shown inhibition of enzymes such as Lysine-specific demethylase 1 (LSD1) and mTOR, but these findings are not specific to the compound . mdpi.commdpi.com
Receptor Binding Studies and Pharmacophore Elucidation
No receptor binding studies for this compound have been published. Therefore, information regarding its binding affinities to specific receptors and the elucidation of its pharmacophore is not available.
Proposed Molecular Mechanisms of Action
Given the lack of data on its enzyme inhibition, receptor binding, and structure-activity relationships, no molecular mechanisms of action can be proposed for this compound at this time.
Advanced Applications of 1 Methyl 1,2,3,4 Tetrahydroquinolin 7 Ol As a Synthetic Building Block in Chemical Research
Role as a Precursor in Complex Organic Synthesis
The tetrahydroquinoline core is a well-established pharmacophore, and its derivatives are frequently targeted in synthetic campaigns. nih.govwikipedia.org 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol serves as a valuable precursor in complex organic synthesis due to the reactivity of its distinct structural components. The secondary amine within the tetrahydroquinoline ring can undergo a variety of chemical transformations, while the hydroxyl group on the aromatic ring provides a handle for further functionalization.
The presence of the N-methyl group influences the nucleophilicity and reactivity of the nitrogen atom. The aromatic ring can be subjected to electrophilic substitution reactions, with the hydroxyl group acting as a directing group. Furthermore, the benzylic protons at the C2 and C4 positions can be activated for certain chemical manipulations.
While specific, large-scale syntheses commencing from this compound are not extensively documented in publicly available literature, the general synthetic utility of substituted tetrahydroquinolines is widely recognized. researchgate.net For instance, domino reactions have proven to be a powerful strategy for generating diverse tetrahydroquinoline derivatives. nih.gov The functional groups present in this compound make it an ideal candidate for such multi-component reactions, allowing for the rapid construction of complex molecular frameworks.
The synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) itself can be achieved through methods such as the acylation of m-aminophenol followed by reduction, or through the nitration and subsequent hydrogenation and hydrolysis of tetrahydroquinoline. google.comosti.gov These synthetic routes provide access to the core scaffold, which can then be N-methylated to yield the target compound.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| N-Methyl | Further alkylation to quaternary ammonium (B1175870) salts | Modified heterocyclic systems |
| 7-Hydroxyl | Etherification, Esterification, O-alkylation | Functionalized aromatic rings |
| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Substituted tetrahydroquinolines |
| Tetrahydroquinoline Core | Oxidation to quinoline (B57606) | Aromatized heterocyclic systems |
Integration into Natural Product Synthesis Strategies
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a common structural motif found in a variety of natural products that exhibit a broad range of biological activities. nih.govnih.gov These include alkaloids with antibacterial, cytotoxic, and antibiotic properties. nih.gov Consequently, the development of synthetic routes to functionalized tetrahydroquinolines is of great importance for the total synthesis of these natural products and their analogues.
While there are no specific reports detailing the direct use of this compound in the total synthesis of a natural product, its structural features make it a plausible intermediate. For example, the synthesis of the alkaloid (±)-martinellic acid has been achieved using a stereoselective formal synthesis where a key intermediate is a functionalized tetrahydroquinoline. nih.gov
The general strategy often involves the construction of a substituted tetrahydroquinoline core, which is then elaborated to the final natural product. The presence of the hydroxyl and N-methyl groups in this compound provides reactive sites that could be exploited in such synthetic strategies.
Catalytic Applications in Organic Transformations
The investigation of this compound and its close derivatives in the field of catalysis is an area that is not well-documented in the current scientific literature. While various metal and organocatalysts have been employed for the synthesis of tetrahydroquinolines, the use of tetrahydroquinoline derivatives themselves as catalysts is less common. organic-chemistry.org The structure of this compound, with its Lewis basic nitrogen atom and potentially coordinating hydroxyl group, could theoretically allow it to act as a ligand for a metal catalyst or as an organocatalyst itself. However, at present, there is a lack of published research to support any significant catalytic applications for this specific compound. Further research would be required to explore its potential in this domain.
Q & A
Basic Research Question: What are the common synthetic routes for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound derivatives often involves reductive amination or hydride-mediated reduction. For example, Scheme 4a employs LiAlH₄ in tetrahydrofuran (THF) at room temperature, followed by treatment with SOCl₂ in CHCl₃ to achieve selective reduction and functionalization . Key factors affecting yield include:
- Reagent selection : LiAlH₄ provides strong reducing power but may require careful stoichiometric control to avoid over-reduction.
- Solvent choice : Polar aprotic solvents like THF enhance reaction homogeneity, while chlorinated solvents (e.g., CHCl₃) aid in stabilizing intermediates.
- Temperature : Room temperature (rt) is typically sufficient, but elevated temperatures may accelerate side reactions.
For reproducibility, ensure rigorous drying of solvents and inert atmosphere conditions to prevent hydrolysis or oxidation .
Advanced Research Question: How can researchers resolve discrepancies in reported neuroprotective effects of this compound derivatives across different preclinical models?
Methodological Answer:
Discrepancies often arise from differences in model systems, dosing regimens, or metabolite stability. For example, in a marmoset Parkinson’s model, modafinil (structurally related to tetrahydroquinoline derivatives) preserved 41% of striatal dopamine levels compared to 5% in controls, as measured via HPLC . To address contradictions:
Standardize assays : Use validated behavioral tests (e.g., locomotor activity, hand-eye coordination) and biochemical endpoints (e.g., dopamine quantification).
Control pharmacokinetics : Monitor plasma and tissue concentrations to account for bioavailability differences.
Cross-validate models : Compare results across species (e.g., rodents vs. non-human primates) and lesion methods (e.g., toxin-induced vs. genetic models).
Documented variations in metabolite stability (e.g., MTCA in human lenses ) highlight the need for stability studies under physiological conditions.
Basic Research Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, methyl groups in the tetrahydroquinoline scaffold show distinct singlet peaks near δ 1.2–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula; deviations >3 ppm require re-evaluation of synthesis purity.
- HPLC-PDA : Quantifies purity and detects byproducts. Use C18 columns with methanol/water gradients (e.g., 60:40 to 90:10 over 20 min) for optimal resolution .
- X-ray Crystallography : Resolves ambiguous stereochemistry, as demonstrated for 7-hydroxy-3,4-dihydroquinolin-2-one intermediates .
Advanced Research Question: What strategies optimize regioselectivity during functionalization of the tetrahydroquinoline scaffold?
Methodological Answer:
Regioselectivity challenges arise in electrophilic substitution or cross-coupling reactions. Strategies include:
Directed metalation : Use directing groups (e.g., acetyl or sulfonyl) to guide lithiation at specific positions. For example, 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes selective functionalization at the 7-position due to sulfonyl-group-directed metalation .
Protection/deprotection : Temporarily block reactive sites (e.g., hydroxyl groups with acetyl) to prevent undesired side reactions .
Catalytic systems : Pd-catalyzed C–H activation enables coupling at electron-rich positions. Screen ligands (e.g., BrettPhos) to enhance selectivity .
Basic Research Question: How can researchers evaluate the neuroprotective potential of this compound derivatives in vitro?
Methodological Answer:
- Primary neuronal cultures : Treat with glutamate or rotenone to induce oxidative stress. Measure cell viability via MTT assay and apoptosis markers (e.g., caspase-3 activation).
- Dopaminergic cell lines (e.g., SH-SY5Y) : Use 1-methyl-4-phenylpyridinium (MPP⁺) to mimic Parkinson’s pathology. Quantify mitochondrial membrane potential via JC-1 staining .
- Antioxidant assays : Assess radical scavenging capacity using DPPH or ABTS assays. Compare to reference antioxidants (e.g., ascorbic acid) .
Advanced Research Question: How do structural modifications to the tetrahydroquinoline core influence its pharmacokinetic and metabolic stability?
Methodological Answer:
- Methylation vs. acetylation : Methyl groups at the 1-position enhance metabolic stability by reducing CYP450-mediated oxidation, whereas acetylated derivatives may undergo rapid hydrolysis in vivo .
- Hydroxyl group positioning : 7-hydroxy derivatives (e.g., 7-hydroxycarbostyril) exhibit increased polarity, improving aqueous solubility but reducing blood-brain barrier penetration. Use logP calculations (e.g., XLogP3) to predict bioavailability .
- In silico modeling : Tools like PISTACHIO or REAXYS predict metabolic hotspots. Validate with microsomal stability assays (e.g., liver microsomes + NADPH) .
Basic Research Question: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions .
- Ventilation : Conduct reactions in fume hoods, especially when using volatile reagents (e.g., SOCl₂) .
- Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids).
- Waste disposal : Segregate halogenated waste (e.g., CHCl₃) from non-halogenated solvents .
Advanced Research Question: How can computational tools aid in designing novel this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to screen derivatives against targets like dopamine receptors or monoamine oxidases. Prioritize compounds with ΔG < −8 kcal/mol .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at the 2-position) with bioactivity data to predict IC₅₀ values .
- MD simulations : Simulate binding stability over 100 ns trajectories to identify critical residue interactions (e.g., π-π stacking with Tyr-139 in MAO-B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
